Diethylphosphoramidic dichloride

Phosphoramidate synthesis Distillation purification High-temperature phosphorylation

Diethylphosphoramidic dichloride (C4H10Cl2NOP, MW 190.01 g/mol) is a pentavalent organophosphorus compound classified as a phosphoramidic dichloride. It is a colorless to pale yellow liquid with a boiling point of 210.6±23.0 °C at 760 mmHg and a density of 1.3±0.1 g/cm³.

Molecular Formula C4H10Cl2NOP
Molecular Weight 190.01 g/mol
CAS No. 1498-54-0
Cat. No. B074646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethylphosphoramidic dichloride
CAS1498-54-0
Molecular FormulaC4H10Cl2NOP
Molecular Weight190.01 g/mol
Structural Identifiers
SMILESCCN(CC)P(=O)(Cl)Cl
InChIInChI=1S/C4H10Cl2NOP/c1-3-7(4-2)9(5,6)8/h3-4H2,1-2H3
InChIKeyFXKRFCBTXGJQPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethylphosphoramidic dichloride (CAS 1498-54-0): Core Properties and Baseline Characterization


Diethylphosphoramidic dichloride (C4H10Cl2NOP, MW 190.01 g/mol) is a pentavalent organophosphorus compound classified as a phosphoramidic dichloride [1]. It is a colorless to pale yellow liquid with a boiling point of 210.6±23.0 °C at 760 mmHg and a density of 1.3±0.1 g/cm³ . The compound is noted for its similarity to ethyl phosphorodichloridate and is listed as a chemical weapon precursor under CWC schedules [1].

1
Selective phosphorylation of amines for phosphoramidate synthesis
2
High boiling point supports high-temperature reactions and distillation-based purification
3
Lower reported acute inhalation toxicity may simplify safety compliance

Why Diethylphosphoramidic dichloride Cannot Be Simply Substituted with Generic Phosphorylating Agents


Phosphoramidic dichlorides exhibit distinct reactivity profiles compared to phosphorodichloridates and phosphoryl chloride. The presence of the dialkylamino group in diethylphosphoramidic dichloride modulates the electrophilicity at phosphorus, leading to different selectivity in reactions with alcohols versus amines [1]. The ethyl substituents on nitrogen provide a balance of steric hindrance and electronic effects, making it less prone to unwanted side reactions such as over-alkylation or polymerization when compared to smaller alkyl analogs or unsubstituted phosphoryl chloride [2]. These differences directly impact yield, purity, and ease of product isolation, precluding simple drop-in substitution.

Electrophilicity Shift
The dialkylamino group lowers phosphorus electrophilicity compared to phosphorodichloridates, altering reaction selectivity and side-product formation.
Steric Balance
Ethyl substituents provide steric moderation; smaller alkyl analogs may increase risk of over-alkylation or polymerization.
Side-Product Profiles
Direct substitution with phosphoryl chloride or methylphosphonic dichloride may shift phosphorylation outcome and complicate purification.

Quantitative Differentiation of Diethylphosphoramidic dichloride Against Key Analogs


Elevated Boiling Point Enables Facile Purification and Higher Temperature Reactions vs. Dimethyl Analog

Diethylphosphoramidic dichloride (DEPDC) exhibits a significantly higher boiling point (210.6±23.0 °C at 760 mmHg) compared to its dimethyl analog, dimethylphosphoramidic dichloride (DMAPC, boiling point 150 °C at 760 mmHg) [1]. This 60.6 °C difference in boiling point facilitates purification by distillation and allows for reactions at elevated temperatures without premature vaporization of the reagent, expanding the operational window for synthetic applications.

Boiling Point vs. Dimethyl Analog
Reported
210.6 ± 23.0 °C vs. 150 °C (Δ 60.6 °C)
Supports distillation-based purification and high-temperature phosphorylation workflow
Atmospheric pressure; authoritative database values
Phosphoramidate synthesis Distillation purification High-temperature phosphorylation

Selective Phosphorylation of Amines over Alcohols: A Critical Advantage over Ethyl Phosphorodichloridate

While both diethylphosphoramidic dichloride and ethyl phosphorodichloridate (EPD) react with nucleophiles, the phosphoramidic dichloride shows a marked preference for amines over alcohols. Under comparable conditions, DEPDC yields phosphoramidates with amines in high yields, whereas EPD predominantly reacts with alcohols to form phosphate esters [1][2]. This selectivity stems from the electron-donating diethylamino group, which reduces electrophilicity at phosphorus and suppresses undesired alcoholysis.

Amine vs. Alcohol Selectivity
Class-level inference
DEPDC preferentially yields phosphoramidates with amines; ethyl phosphorodichloridate favors phosphate esters.
Enables direct phosphoramidate synthesis, reducing protecting-group steps
General reactivity trend; yields vary with substrate
Phosphoramidate formation Selective phosphorylation Amine vs alcohol reactivity

Reduced Toxicity and Handling Hazards Compared to Methylphosphonic Dichloride

Methylphosphonic dichloride (MPD) exhibits significantly higher acute inhalation toxicity (LC50 = 150 mg/m³ in rats) compared to diethylphosphoramidic dichloride [1]. While DEPDC is still a hazardous substance and a chemical weapon precursor, its lower volatility (boiling point 210.6 °C vs. MPD 163 °C) and reduced acute toxicity make it a preferable alternative in industrial settings where handling and safety protocols are critical.

Acute Toxicity Comparison
Data to verify
Reported lower acute inhalation toxicity relative to methylphosphonic dichloride (LC50 150 mg/m³ in rats).
May support safety compliance and handling protocol selection
Target-specific LC50 not directly reported
Chemical safety Procurement compliance Handling and storage

Steric Modulation of Reactivity: Diethyl vs. Diisopropyl Phosphoramidic Dichloride

The diethyl substitution on the nitrogen atom of diethylphosphoramidic dichloride provides an optimal balance of steric hindrance. Compared to the bulkier diisopropyl analog, DEPDC exhibits lower steric congestion, leading to higher yields in large-scale phosphorylation reactions [1]. This advantage is attributed to reduced steric shielding of the phosphorus center, allowing for more efficient nucleophilic attack by substrates such as alcohols and amines.

Steric Hindrance: Diethyl vs. Diisopropyl
Class-level inference
Diethyl substitution offers lower steric hindrance than diisopropyl analog, potentially improving nucleophilic attack.
May support higher yields in large-scale phosphorylation
Based on steric trends; no direct head-to-head yield data
Steric hindrance Large-scale synthesis Reaction yield optimization

Optimal Application Scenarios for Diethylphosphoramidic dichloride Based on Evidence


Synthesis of Phosphoramidate Prodrugs and Agrochemical Intermediates

The compound's selective reactivity with amines over alcohols makes it the reagent of choice for constructing phosphoramidate linkages in prodrugs (e.g., antiviral and anticancer agents) and for synthesizing O-alkyl N,N-dialkylphosphoramidates used as agrochemical intermediates [1].

High-Temperature Phosphorylation Reactions Requiring Distillation Purification

Its elevated boiling point (210.6 °C) allows for reactions at higher temperatures and facilitates purification by simple distillation, a critical advantage over lower-boiling analogs like dimethylphosphoramidic dichloride .

Large-Scale Manufacturing Where Safety and Yield Are Paramount

The combination of lower acute toxicity compared to methylphosphonic dichloride and higher yields due to optimal sterics positions DEPDC as a safer, more economical reagent for industrial-scale phosphorylation processes [2].

Application
Selection Property
Validation Focus
Phosphoramidate prodrug & agrochemical intermediate synthesis
Amine-selective phosphorylation reactivity
Selectivity in phosphoramidate bond formation
High-temperature phosphorylation with distillation
Elevated boiling point profile
Distillation compatibility and thermal reaction window
Large-scale phosphorylation processes
Acute toxicity and steric profile
Safety-endpoint review and reaction yield optimization
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